molecular formula C7H11NO2 B155315 Ethyl 2-cyanobutanoate CAS No. 1619-58-5

Ethyl 2-cyanobutanoate

Cat. No. B155315
CAS RN: 1619-58-5
M. Wt: 141.17 g/mol
InChI Key: FCISHUHNFYJJDU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-butanoate is a chemical compound that has been the subject of various studies due to its utility in organic synthesis and potential applications in pharmaceuticals. It serves as an important intermediate in the synthesis of various compounds, including chiral synthons for drugs like atorvastatin, a cholesterol-lowering medication .

Synthesis Analysis

The synthesis of ethyl 2-cyano-4-butanoate and its derivatives has been explored through different methods. One approach involves the Ru-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, which yields ethyl 2-cyano-3-alkoxypent-2-enoates in moderate yields . Another method includes the catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate or its Schiff base, which can selectively produce a diamine or form five or six-membered ring heterocycles . Additionally, enzymatic synthesis has been employed to produce both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess and yield, using whole cells of specific bacterial strains .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-4-butanoate derivatives has been characterized using various techniques. X-ray crystallography has been used to determine the structure of ethyl 2-cyano-3-alkoxypent-2-enoates, revealing structural distortion due to steric hindrance . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been elucidated, showing the existence of the compound in the solid state as the enamine tautomer .

Chemical Reactions Analysis

The reactivity of ethyl 2-cyano-4-butanoate has been explored in various chemical reactions. For instance, Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate has been used to synthesize 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates with high stereoselectivity . The compound has also been involved in the formation of Schiff bases, which can be selectively reduced under heterogeneous catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-4-butanoate derivatives are influenced by their molecular structure. For example, the presence of the cyano group and its orientation relative to other substituents affects the compound's crystal packing and hydrogen bonding interactions . The enantiomers of related compounds, such as ethyl 2-methylbutanoate, have been studied for their distribution in wine and their organoleptic impact, demonstrating the importance of chirality in the sensory properties of these molecules .

Scientific Research Applications

Catalytic Hydrogenation and Heterocycle Formation

Ethyl 2-cyanobutanoate undergoes selective reduction under heterogeneous catalysis, leading to the formation of various products including a diamine and heterocycles with five or six members. This selectivity is heavily dependent on the catalyst type used (Jingyang Zhu et al., 2005).

Synthesis of Substituted Ethyl Cyanobutanoates

The compound serves as a precursor in the synthesis of several substituted ethyl cyanobutanoates, achieved through Michael addition reactions. These syntheses yield products with good to excellent yields and high stereoselectivity (F. Gaudemar-Bardone & M. Mladenova, 1990).

Role in Wine Aroma

Ethyl 2-cyanobutanoate derivatives, such as ethyl 2-hydroxy-3-methylbutanoate, have been studied for their chemical and sensory characteristics in wines. These studies focus on enantiomeric distribution and sensory impact, although their concentrations in wines are typically below the detection threshold for significant aroma modulation (Marine Gammacurta et al., 2018).

Use in Synthesizing Psychotropic Compounds

Ethyl 2-cyanobutanoate is also a precursor in the synthesis of psychotropic substances. It undergoes reactions leading to compounds like benzo[h]quinazolines and other derivatives, showcasing its utility in pharmaceutical chemistry (N. P. Grigoryan et al., 2011).

Enzymatic Synthesis Applications

The compound has been used in enzymatic synthesis studies, particularly in the creation of chiral compounds such as ethyl (R)-4-chloro-3-hydroxybutanoate. These studies demonstrate its role in biocatalytic processes, emphasizing its importance in producing optically pure compounds (Hiroaki Yamamoto et al., 2002).

Impact on Wine Volatile Compounds

Further investigations into ethyl 2-cyanobutanoate derivatives like ethyl 2-methylbutanoate have revealed their role in the distribution and perception of wine aromas. These studies focus on enantiomeric forms and their sensory attributes, contributing to our understanding of wine flavor chemistry (G. Lytra et al., 2014).

Safety And Hazards

Ethyl 2-cyanobutanoate is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethyl 2-cyanobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCISHUHNFYJJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277197
Record name ethyl 2-cyanobutanoate
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanobutanoate

CAS RN

1619-58-5
Record name Butanoic acid, 2-cyano-, ethyl ester
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Record name Ethyl 2-cyanobutanoate
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Record name 1619-58-5
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Record name ethyl 2-cyanobutanoate
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Record name Ethyl 2-cyanobutyrate
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Record name Ethyl 2-cyanobutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Š Toma, A Gáplovský, J Federič - Collection of Czechoslovak …, 1982 - cccc.uochb.cas.cz
… , and also with additions of ethyl 2-cyanobutanoate to substituted cinnamoylferrocenes3 … analogous intermolecular process3 (addition of ethyl 2-cyanobutanoate to chalcones). This is …
Number of citations: 2 cccc.uochb.cas.cz
X Chen, F Chen - Synthesis, 2014 - thieme-connect.com
… could be assembled through Michael addition of ethyl 2-cyanobutanoate to tert-butyl acrylate. … Our synthetic route starts with the easily accessible ethyl 2-cyanobutanoate,[6] which was …
Number of citations: 4 www.thieme-connect.com
J Hájíček, J Trojánek - Collection of Czechoslovak Chemical …, 1981 - cccc.uochb.cas.cz
… The starting compound was ethyl cyanoacetate, which was converted by reductive alkylation13 (81'3%) into ethyl 2-cyanobutanoate (XII). This was alkylated to ethyl 2-ethyl-2-cyano-4-…
Number of citations: 4 cccc.uochb.cas.cz
MM Abdou, PM O'Neill, E Amigues… - Journal of Saudi Chemical …, 2022 - Elsevier
… of the isomer of P218 through the fast and simple protocol for the construction of 2,6-diamino-5-ethylpyrimidin-4-ol 16 via an efficient one-step cyclization of ethyl 2-cyanobutanoate 15 …
Number of citations: 3 www.sciencedirect.com
X Qian, J Han, L Wang - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
… In summary, we have demonstrated a direct arylation of ethyl 2-cyanobutanoate derivatives by using diaryliodonium salts under transition metal-free conditions. The synthetic method …
Number of citations: 24 onlinelibrary.wiley.com
J Han, X Qian, B Xu, L Wang - Synlett, 2017 - thieme-connect.com
… [5] Recently, we reported a method of direct arylation of ethyl 2-cyanobutanoate derivatives by using diaryliodonium salts under transition-metal-free conditions.[6] It is worth to mention …
Number of citations: 7 www.thieme-connect.com
N Ono, T Yoshimura, T Saito, R Tamura… - Bulletin of the …, 1979 - journal.csj.jp
Active methylene compounds are selectively monoalkylated with alkyl halides in benzene using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Selectivity of monoalkylation …
Number of citations: 73 www.journal.csj.jp
AJ Smallridge, A Ten, MA Trewhella - Tetrahedron letters, 1998 - Elsevier
… Reaction of the pure E isomer (17) (5 mmol) with bakers yeast (IO gm) in water (8 ml) and petrol 40-60 (150 ml) for 24 h gave ethyl 2-cyanobutanoate (15) (70 % yield) as a racemate. …
Number of citations: 44 www.sciencedirect.com
AM Boss, DW Clissold, J Mann, AJ Markson… - Tetrahedron, 1989 - Elsevier
We described a ‘one-pot’ synthesis of the aromatase inhibitor pyridoglutethimide [3-(4-pyrido)-3-ethylpiperidine-2,6-dione] and its 3-octyl-analoque, together with details of the …
Number of citations: 8 www.sciencedirect.com
YJ Wu, J Guernon, A McClure, G Luo… - Bioorganic & Medicinal …, 2017 - Elsevier
Since zwitterionic benzenesulfonamide Na v 1.7 inhibitors suffer from poor membrane permeability, we sought to eliminate this characteristic by replacing the basic moiety with non-…
Number of citations: 19 www.sciencedirect.com

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